2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as CTx-0294885, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds related to thiazole derivatives, including various acetamide compounds, have been synthesized and evaluated for their anticancer properties. For instance, thiazole and benzothiazole derivatives have shown promising anticancer activity against various cancer cell lines, such as A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, indicating their potential as therapeutic agents in oncology research (Evren et al., 2019).
Metabolic Studies
Research on acetamidothiazoles, including compounds with chloromethylthiazole groups, has focused on their metabolism in organisms. For example, 2-acetamido-4-chloromethylthiazole undergoes metabolic transformation in rats to various metabolites, highlighting its pharmacokinetic properties and potential for drug development (Chatfield & Hunter, 1973).
VEGFR-2 Inhibitors for Antiproliferative Effects
Novel series of thiazolidine derivatives, including those containing phenyl urea, have been synthesized and assessed for their role as VEGFR-2 inhibitors. These compounds exhibited antiproliferative effects against various cancer cell lines, suggesting their utility in targeting vascular endothelial growth factors in cancer therapy (Toolabi et al., 2022).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs have explored their photovoltaic efficiency, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These investigations demonstrate the versatility of thiazole and acetamide derivatives in both biomedical and materials science applications (Mary et al., 2020).
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S2/c1-9-7-25-15(18-9)21-13(23)6-12-8-26-16(20-12)22-14(24)19-11-4-2-3-10(17)5-11/h2-5,7-8H,6H2,1H3,(H,18,21,23)(H2,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVXNGFPVUYNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide |
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